![molecular formula C8H8BrI B1592179 1-Bromo-4-iodo-2,5-dimethylbenzene CAS No. 699119-05-6](/img/structure/B1592179.png)
1-Bromo-4-iodo-2,5-dimethylbenzene
Overview
Description
Synthesis Analysis
1-Bromo-4-iodo-2,5-dimethylbenzene can be synthesized through various methods. One reported approach involves a gold-catalyzed coupling reaction of pyrazine with 1-bromo-2,4-dimethylbenzene . The reaction proceeds via the formation of a benzenonium intermediate, followed by the addition of the iodine atom.
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-iodo-2,5-dimethylbenzene consists of a benzene ring with bromine and iodine substituents at specific positions. The structure can be visualized as follows:
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Reactions
1-Bromo-4-iodo-2,5-dimethylbenzene has been explored in the context of chemical synthesis and reactions. For example, Bovonsombat and Mcnelis (1993) utilized catalytic quantities of p-toluenesulfonic acid for the ring halogenations of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds including variants of dimethylbenzene (Bovonsombat & Mcnelis, 1993). Additionally, Verevkin et al. (2015) conducted thermochemical studies on several bromo- and iodo-substituted methylbenzenes to develop experimental measurements for vapor pressures and vaporization enthalpies (Verevkin et al., 2015).
Analytical and Experimental Techniques
In the field of analytical and experimental chemistry, 1-Bromo-4-iodo-2,5-dimethylbenzene has been used as an intermediate. For instance, Li Yu (2008) demonstrated the synthesis of dimethyl-4-bromoiodobenzenes, which are used as intermediates in various fields. The process involved reactions such as diazotization and Sandmeyer reaction to obtain 3,5-dimethyl-4-bromoiodobenzene (Li Yu, 2008).
Structural and Crystallographic Studies
Structural analysis and crystallography also utilize derivatives of 1-Bromo-4-iodo-2,5-dimethylbenzene. Hammershøj et al. (2005) focused on the crystal packing and intermolecular interactions in the structure of 1,4-dimethoxy-2,3-dimethylbenzene, which was brominated under radical conditions (Hammershøj, Riis, & Christensen, 2005).
Photochemical and Electrochemical Studies
Research also extends into the realm of photochemistry and electrochemistry. For example, Mubarak and Peters (1992) investigated the electrogeneration of nickelate compounds and their catalytic application in reductive intramolecular cyclizations of halo-substituted hexynes, a process in which derivatives of 1-Bromo-4-iodo-2,5-dimethylbenzene could potentially play a role (Mubarak & Peters, 1992).
Future Directions
properties
IUPAC Name |
1-bromo-4-iodo-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZWMGXMSNEZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598680 | |
Record name | 1-Bromo-4-iodo-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-iodo-2,5-dimethylbenzene | |
CAS RN |
699119-05-6 | |
Record name | 1-Bromo-4-iodo-2,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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